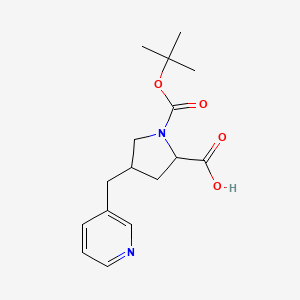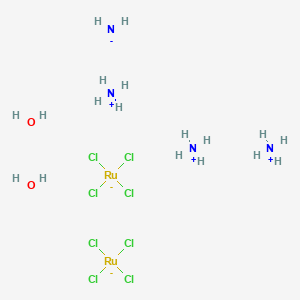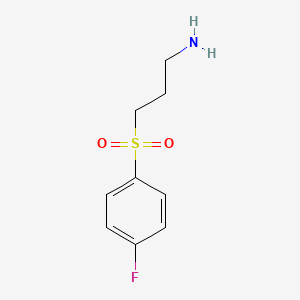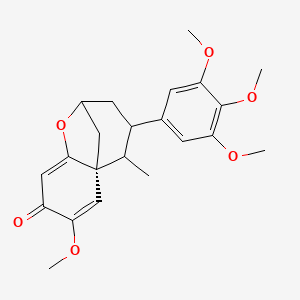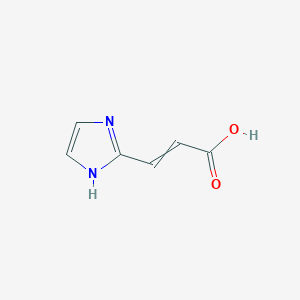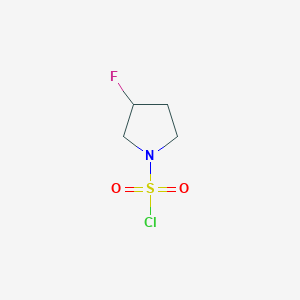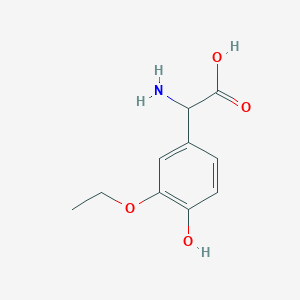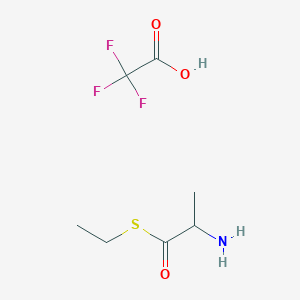
H-Ala-SEt.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ala-SEt.TFA, also known as N-ethylthioalanine trifluoroacetate, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is often utilized in the field of organic chemistry for various synthetic applications. The trifluoroacetate (TFA) component is commonly used as a counterion in peptide synthesis due to its ability to stabilize the compound and facilitate purification processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-SEt.TFA typically involves the protection of the amino group of alanine, followed by the introduction of the ethylthio group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of alanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Introduction of the Ethylthio Group: The protected alanine is then reacted with an ethylthio reagent under appropriate conditions to introduce the ethylthio group.
Deprotection: The protecting group is removed to yield the final product, H-Ala-SEt.
Formation of Trifluoroacetate Salt: The final product is treated with trifluoroacetic acid to form the trifluoroacetate salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of any residual protecting groups and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-SEt.TFA undergoes various chemical reactions, including:
Substitution Reactions: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to yield the corresponding thiol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted alanine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding thiol
Wissenschaftliche Forschungsanwendungen
H-Ala-SEt.TFA has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various biochemical reagents and intermediates
Wirkmechanismus
The mechanism of action of H-Ala-SEt.TFA involves its incorporation into peptides and proteins. The ethylthio group can participate in various biochemical interactions, including disulfide bond formation and thiol-disulfide exchange reactions. These interactions play a crucial role in the stability and function of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ala-OH: Alanine without the ethylthio group.
H-Ala-OMe: Alanine with a methoxy group instead of an ethylthio group.
H-Ala-OEt: Alanine with an ethoxy group instead of an ethylthio group
Uniqueness
H-Ala-SEt.TFA is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .
Eigenschaften
Molekularformel |
C7H12F3NO3S |
|---|---|
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
S-ethyl 2-aminopropanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NOS.C2HF3O2/c1-3-8-5(7)4(2)6;3-2(4,5)1(6)7/h4H,3,6H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
JDYRSJNSQIMIEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


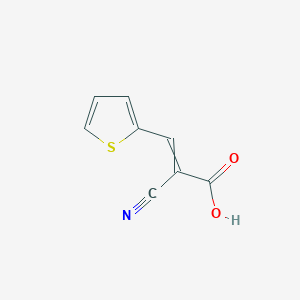
![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
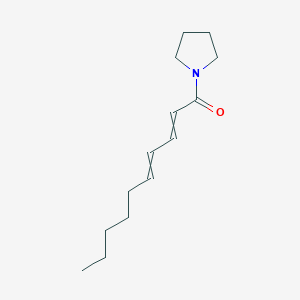
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
